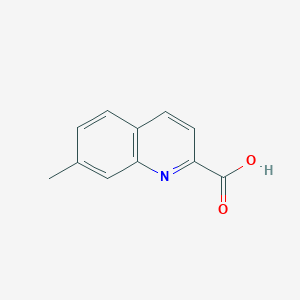
7-Methylquinoline-2-carboxylic acid
説明
7-Methylquinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
7-Methylquinoline-2-carboxylic acid (MQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is classified as an aromatic heterocyclic compound, characterized by a quinoline ring with a carboxylic acid functional group. Its molecular formula is , and it exhibits resonance stabilization due to its aromatic nature, contributing to its chemical stability and reactivity.
The biological activity of MQCA is attributed to its ability to interact with various molecular targets within biological systems. The primary mechanisms include:
- DNA Intercalation : MQCA can intercalate into DNA, disrupting replication and transcription processes, which is crucial for its antitumor activity .
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, thereby affecting cell growth and proliferation.
- Anti-inflammatory Effects : MQCA exhibits anti-inflammatory properties by modulating cytokine production in immune cells .
Antitumor Activity
Research indicates that MQCA demonstrates potent antitumor effects. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast (MCF7), cervical (HeLa), and colon (SW480) cancer cells. The half-maximal inhibitory concentration (IC50) values for these cell lines suggest significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15 |
| HeLa | 12 |
| SW480 | 10 |
These findings highlight MQCA's potential as a lead compound for developing new anticancer therapies .
Antimicrobial Activity
MQCA has shown promising antimicrobial properties against various pathogens. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent. The minimum inhibitory concentration (MIC) values for selected strains are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that MQCA could be effective in treating bacterial infections .
Case Studies
- Antitumor Efficacy : A study conducted on the effects of MQCA on MCF7 cells demonstrated that treatment with MQCA resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .
- Anti-inflammatory Mechanism : In a model of lipopolysaccharide (LPS)-induced inflammation using RAW264.7 macrophages, MQCA significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in inflammatory conditions .
特性
IUPAC Name |
7-methylquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-2-3-8-4-5-9(11(13)14)12-10(8)6-7/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSSUARWYWJXCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620090 | |
| Record name | 7-Methylquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75434-10-5 | |
| Record name | 7-Methylquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















